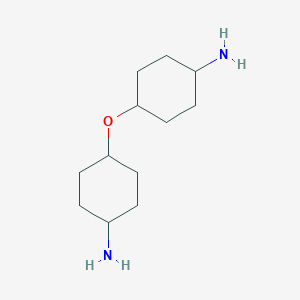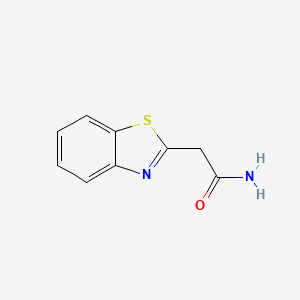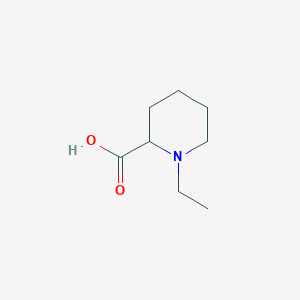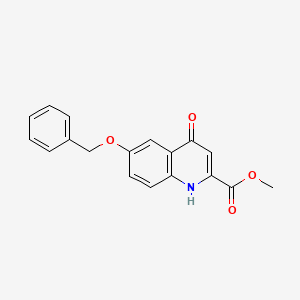
Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Overview
Description
Ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA) is a key intermediate for anti-hepatitis C virus drugs . It has a molecular formula of C8H13NO2 .
Synthesis Analysis
The synthesis of (1R,2S)-VCPA involves the enzymatic desymmetrization of a malonate diester derivative . In the synthesis scheme, (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME) is the monoester intermediate, which is converted from 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE) .Molecular Structure Analysis
The molecular structure of Ethyl 1-amino-2-vinylcyclopropanecarboxylate is represented by the molecular formula C8H13NO2 . It has an average mass of 155.194 Da and a monoisotopic mass of 155.094635 Da .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of (1R,2S)-VCPA is the enzymatic desymmetrization of a malonate diester derivative . This process involves the use of p-nitrobenzyl esterase from Bacillus subtilis NBRC3027 (PNBE3027), which showed high enantioselectivity .Physical And Chemical Properties Analysis
Ethyl 1-amino-2-vinylcyclopropanecarboxylate has a molecular weight of 155.19 g/mol.Scientific Research Applications
Anti-Hepatitis C Virus Drugs
- Specific Scientific Field : Pharmaceutical Sciences
- Summary of the Application : Ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA) is a key intermediate for anti-hepatitis C virus drugs .
- Methods of Application or Experimental Procedures : An efficient manufacturing method of intermediate for (1R,2S)-VCPA was developed by enzymatic desymmetrization of a malonate diester derivative . In the synthesis scheme of VCPA, (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME) is the monoester intermediate, which is converted from 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE) . A library of mutants with the substitution of L70, L270, L273, and L313 in the substrate-binding pocket was created for improvement in enantioselectivity .
- Results or Outcomes Obtained : As a result of esterase screening for producing (1S,2S)-VCPME from VCPDE by enzymatic desymmetrization, p-nitrobenzyl esterase from Bacillus subtilis NBRC3027 (PNBE3027) showed high enantioselectivity (more than 90% e.e.) . (1S,2S)-VCPME produced by the best variant harboring L70D, L270Q, L273R, and L313M showed 98.9% e.e. of enanthiopurity . Furthermore, preparative scale production of (1S,2S)-VCPME using the quadruple mutant was achieved .
Future Directions
The future directions for the use of (1R,2S)-VCPA involve its potential application in the large-scale production of anti-hepatitis C virus drugs . The development of an efficient manufacturing method for (1R,2S)-VCPA using enzymatic desymmetrization presents a new efficient process that can be applied for industrial-scale production .
properties
IUPAC Name |
ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXCTLFPNBZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622324 | |
| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-amino-2-vinylcyclopropanecarboxylate | |
CAS RN |
787548-29-2 | |
| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

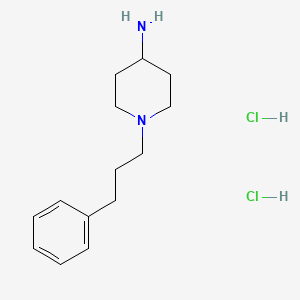
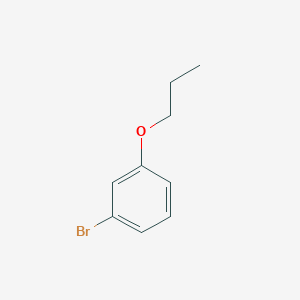



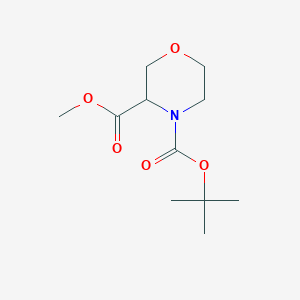
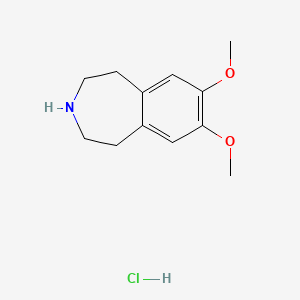
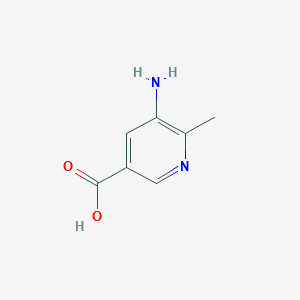
![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)
![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)
